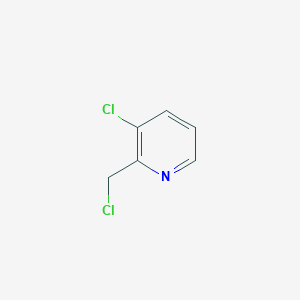

3-Chloro-2-(chloromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCTFZHUCINGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561209 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-53-1 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Chloro-2-(chloromethyl)pyridine and its hydrochloride salt. This document is intended to serve as a core resource for researchers and professionals in drug development and chemical synthesis, offering a consolidated source of critical data.

Compound Identification

-

Compound Name: this compound

-

CAS Number: 185315-53-1

-

Molecular Formula: C₆H₅Cl₂N

-

Molecular Weight: 162.02 g/mol

-

Salt Form: this compound hydrochloride

Physical Properties

A summary of the available physical data for this compound and its hydrochloride salt is presented below. It is important to note that experimentally determined data for several key physical properties are limited in publicly available literature.

| Property | This compound (Free Base) | This compound hydrochloride (Salt) |

| CAS Number | 185315-53-1 | 124425-87-2[1][2] |

| Molecular Formula | C₆H₅Cl₂N | C₆H₆Cl₃N[1][2] |

| Molecular Weight | 162.02 g/mol | 198.48 g/mol [1][2] |

| Physical Form | Yellow to Red Solid or Liquid[3] | Solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Density | 1.325 g/cm³ (calculated)[4] | Data not available |

| Solubility | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in the available literature. However, standard methodologies for these determinations are well-established in organic chemistry. The following are generalized protocols that would be suitable for characterizing this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample consists of large crystals)

Procedure:

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

-

If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.

-

Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

For high accuracy, the determination should be repeated at least twice, and the average value reported.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure (Micro-distillation method):

-

Place a small volume (a few milliliters) of the liquid sample into a small distilling flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which the liquid consistently drips from the condenser.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Density Determination

The density of a liquid can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Place the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Record the mass of the pycnometer filled with the sample.

-

Measure the temperature of the sample.

-

To determine the exact volume of the pycnometer, repeat the procedure with a reference liquid of known density (e.g., deionized water).

-

Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of sample).

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is crucial for handling and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

Procedure:

-

Add a small, accurately weighed amount of the compound (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration. The solubility can be reported as >10 mg/mL.

-

If the solid does not dissolve, incrementally add more solvent and repeat the vortexing step until the solid dissolves or a large volume of solvent has been added.

-

The solubility can be categorized as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the amount of solvent required to dissolve the sample.

Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The presence of the pyridine ring, a chloro substituent at the 3-position, and a chloromethyl group at the 2-position all contribute to its overall polarity, intermolecular forces, and reactivity.

Caption: Logical diagram of molecular structure influencing physical properties.

References

An In-Depth Technical Guide to 3-Chloro-2-(chloromethyl)pyridine: A Key Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both a chloro-substituent on the pyridine ring and a reactive chloromethyl group, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

The chemical structure of this compound consists of a pyridine ring chlorinated at the 3-position and bearing a chloromethyl group at the 2-position. The hydrochloride salt of this compound is also commonly used.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₅Cl₂N | |

| Molecular Weight | 162.02 g/mol | |

| CAS Number | 124425-87-2 (for hydrochloride salt) | [1] |

| Molecular Formula (HCl salt) | C₆H₆Cl₃N | [1] |

| Molecular Weight (HCl salt) | 198.48 g/mol | [1] |

Physicochemical Properties

| Property | This compound HCl | 3-(Chloromethyl)pyridine | 2-(Chloromethyl)pyridine | Reference |

| Physical State | Solid | - | White solid | [2] |

| Molecular Formula | C₆H₆Cl₃N | C₆H₆ClN | C₆H₆ClN | [1] |

| Molecular Weight | 198.48 g/mol | 127.57 g/mol | 127.57 g/mol | [1][2] |

| Melting Point | Not specified | - | 79 °C | [2] |

Synthesis

The primary synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, 3-chloro-2-(hydroxymethyl)pyridine. While a specific detailed protocol for this exact transformation is not widely published, a general and robust method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

General Experimental Protocol: Chlorination of 3-Chloro-2-(hydroxymethyl)pyridine

This protocol is based on well-established procedures for the chlorination of hydroxymethylpyridines.[3][4][5]

Reaction Scheme:

Materials:

-

3-Chloro-2-(hydroxymethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Apparatus for solvent removal under reduced pressure

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-chloro-2-(hydroxymethyl)pyridine in an anhydrous inert solvent.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a slight molar excess (typically 1.1 to 1.5 equivalents) of thionyl chloride to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude product, likely the hydrochloride salt, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Applications in Drug Discovery and Development

Pyridine derivatives are integral components of many pharmaceutical compounds due to their ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule. Halogenated pyridines, in particular, are valuable intermediates in organic synthesis.

While specific drugs developed directly from this compound are not prominently documented in publicly available literature, its structure suggests significant potential as a versatile building block. The two reactive sites, the chloro group on the ring and the chloromethyl side chain, allow for sequential and regioselective introduction of various functional groups through nucleophilic substitution and cross-coupling reactions.

This dual reactivity makes it a valuable precursor for creating libraries of novel pyridine derivatives for high-throughput screening in drug discovery programs. The introduction of different substituents can modulate the biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of the resulting compounds.

Experimental Protocols: Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring and the methylene protons of the chloromethyl group provide definitive structural information.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Chromatography: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of synthesis reactions. High-performance liquid chromatography (HPLC) is employed for purity analysis and purification of the final product.

Signaling Pathways

Currently, there is no specific information in the scientific literature directly implicating this compound in the modulation of any particular signaling pathways. Its role is primarily that of a synthetic intermediate used to construct larger, more complex molecules that may be designed to interact with specific biological targets within various signaling cascades. The ultimate biological effect of any compound derived from this precursor will depend entirely on the nature of the functional groups introduced during its synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and materials science. Its straightforward synthesis from the corresponding hydroxymethylpyridine and its dual reactive sites make it an attractive starting material for the generation of diverse molecular architectures. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel molecules with interesting biological and material properties.

Below is a logical workflow for the utilization of this compound in a research and development context.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 3. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]

- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-2-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-Chloro-2-(chloromethyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. This document details potential synthetic pathways, experimental protocols, and purification strategies, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. A highly plausible and efficient method involves a two-step process: the reduction of a suitable carboxylic acid precursor to form an alcohol, followed by a chlorination reaction.

Two-Step Synthesis from 3-Chloro-2-pyridinecarboxylic Acid

This primary synthetic route commences with the reduction of 3-chloro-2-pyridinecarboxylic acid to yield the intermediate, 3-chloro-2-(hydroxymethyl)pyridine. This intermediate is subsequently chlorinated to produce the final product, this compound.

Logical Workflow for the Two-Step Synthesis:

Caption: Two-step synthesis of this compound.

Alternative Synthetic Pathway: Radical Chlorination

An alternative approach involves the direct free-radical chlorination of 3-chloro-2-methylpyridine. This method, while more direct, may present challenges in controlling selectivity and could lead to the formation of polychlorinated byproducts.

Logical Workflow for Radical Chlorination:

Caption: Radical chlorination synthesis pathway.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its intermediate.

Synthesis of 3-Chloro-2-(hydroxymethyl)pyridine

Materials:

-

3-Chloro-2-pyridinecarboxylic acid

-

Borane-tetrahydrofuran complex (1M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1M)

-

Sodium bicarbonate, saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 3-chloro-2-pyridinecarboxylic acid in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the borane-THF complex solution dropwise via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-chloro-2-(hydroxymethyl)pyridine.

Synthesis of this compound[1]

Materials:

-

3-Chloro-2-(hydroxymethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Toluene or Chloroform

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Vacuum pump

Procedure:

-

In a round-bottom flask, prepare a solution of thionyl chloride in toluene or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve 3-chloro-2-(hydroxymethyl)pyridine in toluene or chloroform and add it dropwise to the thionyl chloride solution, maintaining the temperature between 23-35°C.[1]

-

After the addition, stir the reaction mixture vigorously at room temperature for 1 hour.[2]

-

Apply a vacuum to the reaction mixture to assist in the precipitation of the product.[1]

-

Continue agitation for 2 hours to ensure complete precipitation.[1]

-

Collect the solid product by filtration and wash it with three portions of cold toluene.[1]

-

Dry the product overnight under vacuum at room temperature.[1]

Purification Methods

The purification of this compound is critical to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the nature of the impurities.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

General Procedure:

-

Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for pyridines include ethanol, hexanes/ethyl acetate, and toluene.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If colored impurities are present, treat the hot solution with activated carbon.

-

Filter the hot solution to remove insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Distillation under Reduced Pressure

For liquid products or solids with a low melting point, vacuum distillation can be an effective purification method. This technique is particularly useful for separating compounds with different boiling points.[3]

General Procedure:

-

Set up a distillation apparatus for vacuum distillation.

-

Place the crude product in the distillation flask.

-

Gradually reduce the pressure to the desired level.

-

Heat the flask to the boiling point of the product at the reduced pressure.

-

Collect the fraction that distills at the expected boiling point range.

Column Chromatography

For complex mixtures or to achieve very high purity, column chromatography is a powerful purification technique.

General Procedure:

-

Select an appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the desired product from impurities. A common eluent system for similar compounds is a mixture of chloroform and ethyl acetate.[4]

-

Pack a chromatography column with the stationary phase.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by a suitable analytical technique (e.g., TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of chloromethylpyridine derivatives, which can serve as a reference for the synthesis of this compound.

| Parameter | Value | Reference |

| Synthesis of 3-(Chloromethyl)-2-methylpyridine HCl | ||

| Yield | 87% | [2] |

| Purity (of free base) | 100% (by GC) | [2] |

| Synthesis of 3-Chloromethylpyridine HCl | ||

| Yield | 97.0% | [1] |

| Purity | 99.1% (by weight), 99.8% (by HPLC) | [1] |

Experimental Workflow for Purification:

Caption: Purification workflow for this compound.

References

Technical Guide on the Solubility and Stability of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)pyridine hydrochloride is a substituted pyridine derivative of interest in synthetic chemistry and pharmaceutical development. As with any chemical entity intended for further use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters critically influence process development, formulation, storage, and ultimately, the efficacy and safety of any potential final product. This document outlines the methodologies to characterize the solubility and stability profile of this compound.

Compound Profile:

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | - |

| CAS Number | 124425-87-2 | |

| Molecular Formula | C₆H₆Cl₃N | |

| Molecular Weight | 198.48 g/mol | |

| Physical Form | Solid (Assumed) | - |

| Storage | 4°C |

Solubility Profile

Specific quantitative solubility data for this compound hydrochloride in various solvents is not extensively documented. However, based on its hydrochloride salt form, it is anticipated to have good solubility in polar protic solvents like water, ethanol, and methanol. Its solubility is expected to be lower in non-polar organic solvents. A systematic evaluation is required to quantify its solubility.

Predicted Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | High | The hydrochloride salt form enhances polarity and allows for strong ion-dipole interactions and hydrogen bonding. |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | The polar nature of the molecule should allow for favorable dipole-dipole interactions. |

| Non-Polar (e.g., Hexane, Toluene) | Low | Lack of favorable interactions between the polar salt and non-polar solvent molecules. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, established methods such as the gravimetric method or determination by UV-Visible spectrophotometry can be employed.

Gravimetric Method

This method is a reliable and direct way to determine equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent of interest in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution via centrifugation followed by filtration through a fine-pored (e.g., 0.45 µm) filter.

-

Analysis: A precisely measured volume or weight of the clear, saturated supernatant is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is completely evaporated under controlled conditions (e.g., vacuum oven at a temperature below the compound's decomposition point).

-

Calculation: The container with the solid residue is weighed, and the solubility is calculated in units such as g/L or mg/mL.

UV-Visible Spectrophotometry

This method is suitable if the compound possesses a chromophore that absorbs in the UV-Vis range and the chosen solvent is transparent in that region.

Methodology:

-

Calibration Curve:

-

Prepare a stock solution of known concentration of this compound hydrochloride in the solvent of interest.

-

Create a series of standard solutions of decreasing concentration through serial dilution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear in accordance with the Beer-Lambert law.

-

-

Sample Analysis:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1-3).

-

Dilute a known volume of the clear supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Stability Profile and Testing Protocols

The stability of this compound hydrochloride must be evaluated under various environmental conditions to establish its retest period or shelf life and to identify potential degradation products. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1][2]

Factors Affecting Stability

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is expected to be pH-dependent. The presence of the electron-withdrawing chlorine atom on the pyridine ring may influence the reactivity of the chloromethyl group.

-

Thermal Degradation: Exposure to high temperatures can lead to decomposition. Pyridine compounds can undergo complex thermal degradation pathways.[3][4][5]

-

Photostability: Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[6] Photostability testing is a crucial component of the overall stability assessment as per ICH Q1B guidelines.[7][8]

-

Oxidation: While the pyridine ring is relatively stable to oxidation, the molecule's overall susceptibility should be evaluated.

Stability-Indicating Method

Before initiating stability studies, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required. This method must be able to separate and quantify the intact compound from any potential degradation products and impurities.

General HPLC Method Parameters:

| Parameter | Recommendation |

| Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Detection | UV-Vis or Diode Array Detector (DAD) at the λmax of the compound. |

| Column Temperature | Controlled, e.g., 30 °C. |

| Flow Rate | Typically 1.0 mL/min. |

Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation pathways and to demonstrate the specificity of the stability-indicating method.

| Condition | Protocol |

| Acid Hydrolysis | Reflux the compound in 0.1 M HCl for a specified period. |

| Base Hydrolysis | Reflux the compound in 0.1 M NaOH for a specified period. |

| Neutral Hydrolysis | Reflux the compound in water. |

| Oxidative | Treat the compound with 3% H₂O₂ at room temperature. |

| Thermal | Expose the solid compound to dry heat (e.g., 80°C). |

| Photolytic | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[8] A dark control should be run in parallel. |

Samples are analyzed at various time points to profile the degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed.

Formal Stability Studies

Formal stability studies are conducted on at least one to three primary batches of the substance stored in a container closure system that simulates the proposed packaging.[1]

Recommended Storage Conditions (ICH Q1A):

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate ¹ | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

¹ Intermediate studies are performed if significant change occurs during accelerated studies.

At each time point, samples are tested for appearance, assay, and degradation products using the validated stability-indicating method.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Figure 1: General Workflow for Solubility Determination.

Logical Flow for ICH Stability Study

Caption: Figure 2: Logical Flow for an ICH-Compliant Stability Study.

Conclusion

While specific data is sparse, this guide provides the necessary framework for a comprehensive evaluation of the solubility and stability of this compound hydrochloride. The protocols outlined, based on standard industry and regulatory guidelines, will enable researchers to generate the critical data needed for informed decisions in the research and development process. The inherent reactivity of the chloromethyl group suggests that a thorough stability assessment, including forced degradation studies, is particularly crucial for this compound.

References

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 5. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement [mdpi.com]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Spectroscopic Profile of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS Number: 124425-87-2). Due to the limited availability of public data for the free base form, this document focuses on the hydrochloride salt. The information presented herein is crucial for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific peak assignments for ¹H and ¹³C NMR are not available in the provided search results. General ranges for pyridine derivatives suggest aromatic protons would appear between 7.0-9.0 ppm and the chloromethyl protons between 4.5-5.0 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Expected characteristic peaks would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound Hydrochloride

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₆H₅Cl₂N) and fragmentation patterns characteristic of pyridine and chloromethyl moieties.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for this specific compound are not publicly available. However, the following sections describe generalized and widely accepted methodologies for the spectroscopic analysis of similar organic compounds.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of pyridine derivatives involves the following steps:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For solid samples like this compound hydrochloride, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the desired range (typically 4000-400 cm⁻¹). A background spectrum is usually recorded first and subtracted from the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Gas Chromatography: The solution is injected into the GC, where the compound is vaporized and separated from other components on a capillary column.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Data Analysis: The mass-to-charge ratios of the resulting ions are measured, producing a mass spectrum that can be used for structural elucidation and identification.

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound hydrochloride.

Caption: Logical relationship between spectroscopic techniques and the structural information they provide.

Reactivity of the Chloromethyl Group on the Pyridine Ring: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethylpyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, serving as a versatile building block for the synthesis of a diverse array of complex molecules. The reactivity of the chloromethyl group is profoundly influenced by the electronic properties of the pyridine ring, particularly the position of the nitrogen atom relative to the side chain. This technical guide provides a comprehensive analysis of the factors governing the reactivity of 2-, 3-, and 4-chloromethylpyridine isomers. It delves into the primary reaction pathways, including nucleophilic substitution, oxidation, and carbon-carbon bond-forming reactions. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and mechanistic diagrams are presented to equip researchers with the practical knowledge required for the effective utilization of these important synthetic intermediates.

Introduction

Chloromethylpyridines are heterocyclic compounds featuring a pyridine ring substituted with a chloromethyl group. These molecules are bifunctional, possessing a nucleophilic pyridine nitrogen and an electrophilic chloromethyl moiety.[1] This dual reactivity makes them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The inherent electron-deficient nature of the pyridine ring significantly activates the chloromethyl group towards nucleophilic attack, rendering it more reactive than its benzylic counterpart, benzyl chloride. The position of the chloromethyl group (ortho, meta, or para to the ring nitrogen) critically dictates its reactivity, a central theme that will be explored in this guide.

Electronic and Steric Effects on Reactivity

The reactivity of the chloromethyl group is predominantly governed by the electronic influence of the pyridine nitrogen. The nitrogen atom is strongly electron-withdrawing, which has a significant impact on the stability of the transition state during nucleophilic substitution reactions.

-

2- and 4-Chloromethylpyridine: In these isomers, the nitrogen atom is at the ortho and para positions, respectively. During a nucleophilic substitution reaction, which typically proceeds via an SN2 mechanism, the negative charge developing in the transition state can be effectively delocalized onto the electronegative nitrogen atom through resonance. This stabilization of the transition state leads to a lower activation energy and, consequently, a higher reaction rate. Therefore, 2- and 4-chloromethylpyridine are significantly more reactive towards nucleophiles than benzyl chloride.

-

3-Chloromethylpyridine: In the meta-isomer, the nitrogen atom cannot directly participate in the resonance stabilization of the negative charge in the SN2 transition state. As a result, 3-chloromethylpyridine is considerably less reactive than its 2- and 4-isomers, with a reactivity that is more comparable to, though still often slightly greater than, benzyl chloride.

The general order of reactivity for nucleophilic substitution is:

4-Chloromethylpyridine > 2-Chloromethylpyridine >> 3-Chloromethylpyridine

While both 2- and 4-isomers are highly reactive, the 4-isomer is often slightly more reactive due to the absence of steric hindrance from the adjacent nitrogen atom that is present in the 2-isomer.[3]

Key Reactions of Chloromethylpyridines

Nucleophilic Substitution

Nucleophilic substitution is the most common and synthetically useful reaction of chloromethylpyridines. The activated chloromethyl group readily reacts with a wide range of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.[2]

Common Nucleophiles and Products:

-

N-Nucleophiles (Amines): Primary and secondary amines react to form the corresponding pyridylmethylamines.

-

O-Nucleophiles (Alcohols, Phenols): In the presence of a base, alcohols and phenols form pyridylmethyl ethers (Williamson ether synthesis).[1]

-

S-Nucleophiles (Thiols): Thiolates readily displace the chloride to yield pyridylmethyl thioethers.

-

C-Nucleophiles (Cyanide, Enolates): These nucleophiles enable the formation of new carbon-carbon bonds.

-

Other Nucleophiles: Azides and hydroxylamine are also effective nucleophiles.[2]

Table 1: Quantitative Yields for Nucleophilic Substitution Reactions of 2-Chloromethylpyridine

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Hydroxylamine | pH 7–8 buffer, 2–3 hr, 100°C | 2-Pyridine aldoxime | 63–91%[2] |

| 2-Chloro-4-nitrophenol | K₂CO₃, KI, DMF, 60°C, 12h | 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | Not specified[2] |

| Hydrazine Hydrate | Aqueous solution, reflux | 2-(Hydrazinylmethyl)pyridine | 70%[4] |

Table 2: Quantitative Yields for Nucleophilic Substitution Reactions of 4-Chloromethylpyridine

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Benzylamine | DMF, 80°C | 4-(Benzylaminomethyl)-2-chloropyridine | Not specified[3] |

(Note: Direct comparative studies under identical conditions are limited in the literature, but the provided data illustrates the feasibility of these transformations.)

Oxidation

The chloromethyl group can be oxidized to the corresponding aldehyde. This transformation is a valuable step in the synthesis of various pharmaceutical intermediates. For instance, 2-(p-chlorobenzyl)pyridine can be oxidized to (4-chlorophenyl)(pyridin-2-yl)methanone, a precursor for the antihistamine bepotastine.[5]

Table 3: Oxidation of a Chloromethylpyridine Derivative

| Substrate | Reagents and Conditions | Product | Yield (%) |

| 2-Chloromethylpyridine | Hydrolysis with NaOH, then oxidation with NaOCl, TEMPO, KBr | 2-Pyridinecarboxaldehyde | 90-95% (for the hydrolysis step)[6] |

| 2-(p-chlorobenzyl)pyridine | KMnO₄, H₂O, 85-95°C, 4h | (4-chlorophenyl)(pyridin-2-yl)methanone | Not specified[5] |

Carbon-Carbon Coupling Reactions

Chloromethylpyridines can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. This allows for the introduction of alkynyl groups onto the pyridine scaffold.

Experimental Protocols

General Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted pyridine via nucleophilic substitution.

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Protocol 1: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

This protocol describes the reaction of 2-chloromethylpyridine with a phenolic nucleophile.

Materials:

-

2-Chloromethylpyridine hydrochloride

-

2-Chloro-4-nitrophenol

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-chloromethylpyridine hydrochloride in DMF, add potassium carbonate to neutralize the hydrochloride and generate the free base in situ.

-

Add 2-chloro-4-nitrophenol and a catalytic amount of potassium iodide to the reaction mixture.

-

Heat the mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 2-((2-chloro-4-nitrophenoxy)methyl)pyridine.

Protocol 2: Oxidation of 2-Chloromethylpyridine to 2-Pyridinecarboxaldehyde

This two-step protocol involves the hydrolysis of 2-chloromethylpyridine followed by oxidation.

Step 1: Hydrolysis to 2-Pyridinemethanol [6]

Materials:

-

2-Chloromethylpyridine

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

In a three-necked flask, add 2-chloromethylpyridine (0.30 mol), NaOH (0.6 mol), and water (180 mL).[6]

-

Heat the mixture to reflux and maintain for 6-7 hours until the reaction is complete (monitored by TLC).[6]

-

Cool the reaction mixture and extract with dichloromethane (3 x 100 mL).[6]

-

Combine the organic phases, wash with saturated brine (2 x 50 mL), and dry over anhydrous sodium sulfate.[6]

-

Evaporate the solvent under reduced pressure to obtain 2-pyridinemethanol. The yield is typically around 87%.[6]

Step 2: Oxidation to 2-Pyridinecarboxaldehyde [6]

Materials:

-

2-Pyridinemethanol

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Potassium bromide (KBr)

-

10% w/w Sodium hypochlorite (NaOCl) solution

-

Dichloromethane

Procedure:

-

Dissolve 2-pyridinemethanol in dichloromethane.

-

Add catalytic amounts of TEMPO and KBr.

-

Cool the mixture to -10 to 0°C.

-

Slowly add the 10% NaOCl solution, maintaining the temperature between 10-25°C.[6]

-

After the addition is complete, stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 2-pyridinecarboxaldehyde.

Reaction Mechanisms

Nucleophilic Substitution (SN2) Mechanism

The reaction of chloromethylpyridines with most nucleophiles proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.

Caption: The concerted SN2 mechanism for nucleophilic substitution on a chloromethylpyridine.

Resonance Stabilization in 2- and 4-Chloromethylpyridine SN2 Transition State

The enhanced reactivity of the 2- and 4-isomers is due to the resonance stabilization of the electron-rich transition state.

Caption: Resonance stabilization in the SN2 transition state of 2- and 4-chloromethylpyridine.

Conclusion

The chloromethylpyridines are a class of highly valuable synthetic intermediates whose reactivity is intricately linked to the position of the chloromethyl group on the pyridine ring. The 2- and 4-isomers exhibit enhanced reactivity towards nucleophiles due to the electronic stabilization of the SN2 transition state by the ring nitrogen. In contrast, the 3-isomer is significantly less reactive. This guide has provided a detailed overview of the key reactions, including quantitative data and explicit experimental protocols, to facilitate the work of researchers in drug discovery and chemical synthesis. A thorough understanding of the principles outlined herein will enable the strategic and efficient use of chloromethylpyridines in the construction of novel and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 3. 4-Chloro-2-(chloromethyl)pyridine hydrochloride | 119396-04-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 6. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

A Technical Guide to Electrophilic Substitution on 3-Chloropyridine Derivatives for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of electrophilic substitution reactions on 3-chloropyridine and its derivatives. Given the inherent electron-deficient nature of the pyridine ring, further exacerbated by the electron-withdrawing chloro substituent, these reactions present unique challenges and require specific strategies for successful implementation in synthetic chemistry and drug development. This document details the core principles, regioselectivity, and experimental protocols for key electrophilic substitution reactions, supported by quantitative data and visual aids to facilitate understanding and application in a research setting.

Core Principles of Electrophilic Substitution on 3-Chloropyridine

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1][2] This reduced reactivity is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring, thereby deactivating it towards attack by electrophiles.[3][4]

Electrophilic attack on the unsubstituted pyridine ring occurs preferentially at the 3-position (meta to the nitrogen atom).[5][6] This regioselectivity is governed by the stability of the intermediate carbocation (sigma complex). Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable.[7] In contrast, attack at the 3-position ensures the positive charge is delocalized over the carbon atoms only.[7][8]

The presence of a chlorine atom at the 3-position of the pyridine ring further deactivates the molecule towards electrophilic attack due to the halogen's inductive electron-withdrawing effect. While halogens are typically ortho-, para-directing in benzene chemistry, their influence on the already deactivated pyridine ring must be considered in conjunction with the strong meta-directing effect of the ring nitrogen.

Key Electrophilic Substitution Reactions

Nitration

Nitration of 3-chloropyridine is a synthetically useful transformation that primarily yields the 3-chloro-5-nitropyridine isomer. The reaction requires strong nitrating agents due to the deactivated nature of the substrate.

Table 1: Nitration of 3-Chloropyridine

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Chloropyridine | Conc. HNO₃, Trifluoroacetic anhydride, 0-24 °C, 12 h | 3-Chloro-5-nitropyridine | 76 | [9] |

Experimental Protocol: Nitration of 3-Chloropyridine[9]

Method A

-

Trifluoroacetic anhydride (10 ml, 42 mmol) is chilled in an ice bath.

-

3-Chloropyridine (17 mmol) is slowly added and the mixture is stirred under chilled conditions for 2 hours.

-

Concentrated nitric acid (1.9 ml, 36 mmol) is added dropwise.

-

The reaction mixture is stirred for 12 hours at a temperature between 0-24 °C.

-

The reaction is then quenched by addition to a sodium metabisulfite solution and stirred for an additional 12 hours at 24 °C.

-

The product, 3-chloro-5-nitropyridine, is isolated and purified using standard laboratory techniques.

Halogenation

Direct electrophilic halogenation of 3-chloropyridine is challenging due to the severe deactivation of the pyridine ring. Such reactions often require harsh conditions and can lead to low yields and mixtures of products. More contemporary and efficient methods have been developed to achieve regioselective 3-halogenation of pyridines.

One of the most effective modern methods involves the transient opening of the pyridine ring to form a Zincke imine intermediate, which is more susceptible to electrophilic attack.[10] This intermediate then undergoes highly regioselective halogenation, followed by ring-closing to yield the 3-halopyridine.

Table 2: 3-Iodination of a Pyridine Derivative via Zincke Imine Intermediate

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Pyridine | 1. Tf₂O, Collidine, Dibenzylamine; 2. N-Iodosuccinimide (NIS); 3. NH₄OAc, EtOH, 60 °C | 3-Iodopyridine | High (Specific yield depends on substrate) | [10] |

Experimental Protocol: 3-Iodination of Pyridine via Zincke Imine Intermediate[9]

One-Pot Procedure

-

Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.

-

Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitored by TLC/LC-MS).

-

Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol (EtOH) to the reaction mixture and heat to 60 °C to facilitate ring closure to the 3-iodopyridine product.

-

The product is then isolated and purified using standard laboratory techniques.

Sulfonation

Direct sulfonation of 3-chloropyridine is generally not a feasible reaction. The harsh conditions required (e.g., fuming sulfuric acid) lead to the protonation of the pyridine nitrogen, further deactivating the ring and making electrophilic attack extremely difficult.

A more viable, albeit indirect, route to pyridine-3-sulfonic acid derivatives starting from 3-chloropyridine involves the formation of the corresponding N-oxide. The N-oxide is more reactive towards electrophilic substitution. The process involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by a nucleophilic substitution of the chlorine atom with a sulfite group, and subsequent reduction of the N-oxide.[1][7]

Table 3: Indirect Sulfonation of 3-Chloropyridine via N-Oxide

| Substrate | Key Steps and Reagents | Final Product | Yield (%) | Reference |

| 3-Chloropyridine | 1. Oxidation (e.g., H₂O₂, Acetic Acid); 2. Sulfonation of N-oxide (e.g., Na₂SO₃, H₂O, 145 °C); 3. Reduction (e.g., Raney Nickel, H₂) | Pyridine-3-sulfonic acid | up to 83% (for the sulfonation step) | [1][7] |

Experimental Protocol: Synthesis of Pyridine-3-sulfonic acid from 3-Chloropyridine[1][7]

Step 1: Oxidation to 3-Chloropyridine-N-oxide

-

Dissolve 3-chloropyridine in a suitable solvent, such as acetic acid.

-

Treat the solution with an oxidizing agent (e.g., hydrogen peroxide) at a temperature ranging from room temperature to 100 °C.

-

Isolate the 3-chloropyridine-N-oxide using standard extraction or distillation methods.

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

-

React the 3-chloropyridine-N-oxide with an aqueous solution of sodium sulfite.

-

Heat the reaction mixture to elevated temperatures (e.g., 145 °C) for several hours.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

-

The resulting pyridine-3-sulfonic acid-N-oxide is then reduced to pyridine-3-sulfonic acid.

-

A common method is catalytic hydrogenation using Raney nickel as the catalyst in an alkaline solution.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives. The Lewis acid catalyst required for these reactions (e.g., AlCl₃) is a strong electrophile that preferentially coordinates with the non-bonding electron pair on the basic nitrogen atom. This coordination results in the formation of a positively charged pyridinium salt, which is highly deactivated towards further electrophilic attack on the ring.

Influence of Other Substituents

The regiochemical outcome of electrophilic substitution on a 3-chloropyridine ring can be further influenced by the presence of other substituents. The directing effects of these additional groups will compete with the inherent directing effects of the ring nitrogen and the 3-chloro substituent.

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), or methoxy (-OCH₃) groups are activating and ortho-, para-directing.[9] Their presence can increase the reactivity of the 3-chloropyridine ring and influence the position of electrophilic attack. The final regioselectivity will be a balance between the meta-directing effect of the nitrogen and the ortho-, para-directing effect of the EDG.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups are deactivating and meta-directing.[9] Their presence will further decrease the reactivity of the 3-chloropyridine ring and generally reinforce the substitution at positions meta to both the nitrogen and the EWG.

Visualizing Reaction Pathways and Logic

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General Mechanism of Electrophilic Aromatic Substitution.

Caption: Regioselectivity of Electrophilic Attack on Pyridine.

Caption: Workflow for the Indirect Sulfonation of 3-Chloropyridine.

Conclusion

The electrophilic substitution of 3-chloropyridine derivatives is a challenging yet crucial area of synthetic chemistry for the development of novel pharmaceuticals and agrochemicals. The inherent electronic properties of the substituted pyridine ring necessitate tailored reaction conditions and, in some cases, indirect synthetic strategies to achieve the desired products with good yields and regioselectivity. This guide provides a foundational understanding and practical protocols for key transformations, serving as a valuable resource for researchers in the field. A thorough understanding of the principles outlined herein will enable the strategic design of synthetic routes to complex, highly functionalized pyridine-based molecules.

References

- 1. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 2. chempanda.com [chempanda.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 9. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Chlorinated Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions required for the handling of chlorinated pyridine compounds. Given their toxicological profile and reactivity, strict adherence to established safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This document outlines the hierarchy of controls, personal protective equipment, detailed handling and disposal procedures, and emergency response actions.

Hazard Identification and Risk Assessment

Chlorinated pyridines are a class of heterocyclic organic compounds that can pose significant health risks. They are often toxic and can be irritating to the skin, eyes, and respiratory system.[1][2][3] Some compounds in this class are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Prolonged or repeated exposure may lead to organ damage.[3][4] A thorough risk assessment should be conducted before commencing any work with these compounds.

Toxicological Data

Quantitative toxicological data for representative chlorinated pyridine compounds are summarized below. This information is critical for understanding the potential severity of exposure.

| Compound | CASRN | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Hazard Statements |

| 2-Chloropyridine | 109-09-1 | 100 mg/kg (mouse)[5] | 64 mg/kg[6] | H302, H310, H330, H315, H318, H335, H373, H410[3] |

| 3-Chloropyridine | 626-60-8 | Not available | Not available | H227, H320, H315, H341, H311, H335[1] |

Note: The absence of data does not imply a lack of hazard. All chlorinated pyridine derivatives should be handled with care.

Physical and Chemical Properties

Understanding the physical and chemical properties of these compounds is essential for safe handling and storage.

| Compound | Molecular Formula | Boiling Point | Flash Point | Incompatible Materials |

| 2-Chloropyridine | C5H4ClN | 170°C[7] | Slight fire hazard[7] | Oxidizing agents, strong acids[8] |

| 3-Chloropyridine | C5H4ClN | Not available | Combustible liquid[1] | Strong oxidizing agents[1] |

Hierarchy of Controls

To minimize the risk of exposure, a hierarchical approach to control measures should be implemented.

Caption: The hierarchy of controls for managing chemical hazards.

-

Elimination/Substitution: If possible, eliminate the use of highly toxic chlorinated pyridines or substitute them with less hazardous alternatives.

-

Engineering Controls: These are the primary means of controlling exposure.

-

Administrative Controls:

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling chlorinated pyridine compounds.

| Protection Type | Equipment | Specifications & Rationale |

| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][11][12] |

| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves may offer short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide to select appropriate glove material (e.g., neoprene or butyl rubber).[11][12] Always inspect gloves for integrity before use. |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[1][11] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[11] |

| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls are not feasible or if exposure limits are exceeded. A particulate filter conforming to EN 143 is recommended for solid compounds.[1][11] |

Experimental Protocols: Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent accidental exposure and contamination.

Caption: A workflow for the safe handling and storage of chlorinated pyridines.

Handling Protocol

-

Preparation: Before handling, ensure the work area, preferably within a certified chemical fume hood, is clean and uncluttered.[12] Put on all required personal protective equipment as detailed in the PPE table.[11]

-

Weighing and Transferring:

-

Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).

-

Handle solid compounds carefully to avoid generating dust.

-

When transferring liquids, do so slowly and carefully to prevent splashing.

-

-

During Handling:

Storage Protocol

-

Store chlorinated pyridine compounds in a dry, cool, and well-ventilated place.[1][11]

-

Store away from incompatible materials such as strong oxidizing agents.[1][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Caption: A decision tree for emergency response to incidents involving chlorinated pyridines.

Spills and Leaks

-

Minor Spills:

-

Major Spills:

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team and/or local fire department.

-

Prevent entry to the contaminated area.

-

Personal Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Waste Disposal

Proper disposal of chlorinated pyridine waste is crucial to prevent environmental contamination.

-

Waste Segregation:

-

Solid Waste: Collect unused or waste chlorinated pyridine compounds in a clearly labeled, sealed, and appropriate hazardous waste container.[11]

-

Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[11][12]

-

-

Disposal Procedures: All waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain or in regular trash.[2]

By adhering to the comprehensive safety precautions outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling chlorinated pyridine compounds, fostering a safer laboratory environment.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. benchchem.com [benchchem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nj.gov [nj.gov]

- 9. echemi.com [echemi.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. nj.gov [nj.gov]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

3-Chloro-2-(chloromethyl)pyridine material safety data sheet (MSDS)

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information for the free base form of 3-Chloro-2-(chloromethyl)pyridine is limited. This guide synthesizes available data, primarily from the material safety data sheet (MSDS) of its hydrochloride salt, this compound hydrochloride (CAS No. 124425-87-2), which is expected to have similar toxicological and safety considerations.

Section 1: Chemical Identification and Physical Properties

This compound is a halogenated pyridine derivative. The presence of a chloromethyl group makes it a reactive alkylating agent, a property pivotal in various synthetic applications.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | ChemScene[1] |

| Molecular Weight | 198.48 g/mol | ChemScene[1] |

| Appearance | Data not available for the free base. The hydrochloride salt is a solid. | - |

| Storage Temperature | 4°C | ChemScene[1] |

Section 2: Hazard Identification and Toxicological Data

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is suspected to be a mutagen.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[3] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[2] |

Table 3: Toxicological Data

| Test | Result | Species | Source |

| LD50 Oral | 316 mg/kg | Mouse | TCI Chemicals |

Symptoms of Exposure:

-

Skin and Eyes: Causes severe burns and eye damage.[2][3] Contact may lead to irritation, redness, and pain.[4][5]

-

Inhalation: May cause irritation of the respiratory tract.[4][5] Symptoms can include a burning sensation, coughing, and shortness of breath.[4][5]

-

Ingestion: Harmful if swallowed.[2][3] May cause nausea, vomiting, and headache.[4][5]

Section 3: Handling, Storage, and Personal Protection

Proper handling and storage are crucial to minimize exposure risks.

Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Do not get in eyes, on skin, or on clothing.

Storage Conditions:

-

Keep container tightly closed in a dry and well-ventilated place.[6][7]

-

Store at 4°C for long-term stability.[1]

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles or face shield. | [2][6][7] |

| Skin Protection | Impervious, flame-resistant clothing and gloves. | [2][6][7] |

| Respiratory Protection | Use a full-face respirator with appropriate cartridges (e.g., type P3) if exposure limits are exceeded. | [2][7] |

Section 4: Experimental Protocols - Emergency Procedures

Detailed protocols for emergency situations are critical for ensuring laboratory safety.

First Aid Measures:

-

General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.[3][6]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician immediately.[3][5]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]

-

Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][5][8]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[3][6]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust. Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Containment and Cleanup: Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid generating dust.[6][9] For solids, dampen with water before transferring to a suitable container.[4]

Section 5: Visualized Workflow

Diagram 1: Spill Response Protocol for this compound

Caption: Workflow for handling a spill of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-(氯甲基)吡啶 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. echemi.com [echemi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Chloro-2-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)pyridine is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two reactive sites amenable to nucleophilic substitution: the chloromethyl group at the 2-position and the chloro group at the 3-position. The chloromethyl group, being a benzylic-like halide, is considerably more reactive towards nucleophiles under standard SN2 conditions. This differential reactivity allows for selective functionalization, making it a valuable scaffold for the synthesis of diverse molecular architectures.

Derivatives of 3-chloropyridine have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents. The ability to introduce various functionalities at the 2-methyl position via nucleophilic substitution provides a powerful tool for structure-activity relationship (SAR) studies in the development of novel therapeutic agents.

These application notes provide an overview of common nucleophilic substitution reactions with this compound and detailed protocols for the synthesis of representative derivatives.

Data Presentation: Quantitative Data Summary